N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide is a small molecule with the molecular formula and a molecular weight of 219.24 g/mol. This compound is characterized by its unique structural features, which include a cyclopropane ring and a hydroxycarbamimidoyl group, making it a versatile scaffold in chemical and pharmaceutical research. The compound is identified by its CAS number 848052-88-0 and is primarily utilized in the development of bioactive molecules due to its potential interactions with biological targets.
The compound can be synthesized through various chemical methods, with specific synthetic routes being detailed in scientific literature. It has been cataloged in chemical databases, providing information on its properties and synthesis.
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide falls under the classification of organic compounds, specifically amides and carbamimidoyl derivatives. Its structural complexity allows it to be categorized as a potential lead compound in drug discovery.
The synthesis of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(N'-Hydroxycarbamimidoyl)benzoic acid with cyclopropanecarboxylic acid chloride. This reaction is usually conducted in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.
The molecular structure of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide features a cyclopropane ring attached to an aromatic phenyl group, which is further substituted with a hydroxycarbamimidoyl group. The rigidity provided by the cyclopropane enhances the compound's binding affinity to biological targets.
These identifiers facilitate the identification and characterization of the compound in chemical databases.
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide can participate in various chemical reactions:
The reactivity of this compound allows for modifications that can lead to new derivatives with potentially enhanced biological activities.
The mechanism of action for N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group is capable of forming hydrogen bonds with target proteins, facilitating inhibition or modulation of their activity. The structural rigidity imparted by the cyclopropane ring enhances binding affinity and specificity, potentially influencing pathways such as enzyme inhibition and receptor modulation.
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has potential applications in various scientific fields:
The versatility and unique properties of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide position it as an important compound in both academic research and industrial applications.
The evolution of hydroxamic acid pharmacophores has progressed through three distinct generations:
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide exemplifies contemporary design principles through its cyclopropane carboxamide unit, which imposes significant torsional restriction between the phenyl spacer and capping group. This structural innovation evolved directly from research on cyclopropane-containing analogs like N-[4-(hydrazinocarbonyl)phenyl]cyclopropanecarboxamide (CAS# 446278-50-8) and N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide (C₁₂H₁₄N₂O₂, MW 218.25), which demonstrated enhanced metabolic stability compared to their straight-chain counterparts [2] [6]. The incorporation of the carbamimidoyl linker specifically addresses the suboptimal hydrolysis susceptibility of traditional hydroxamate esters while preserving the crucial bidentate zinc chelation geometry required for effective HDAC inhibition.
Table 1: Evolution of Key Structural Features in Hydroxamic Acid Pharmacophores
Generation | Representative Compound | Zinc-Binding Group | Linker Architecture | Limitations |
---|---|---|---|---|
First | Trichostatin A | Hydroxamate | Aliphatic chain (CH₂)₆CH₃ | Low metabolic stability |
Second | Vorinostat | Hydroxamate | Aromatic (phenyl) linker | Limited isoform selectivity |
Third | N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide | N-hydroxycarbamimidoyl | Conformationally constrained cyclopropane + phenyl | Under investigation |
The molecular architecture of N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide was engineered through structure-guided design to achieve enhanced selectivity for zinc-dependent HDAC isoforms (Classes I, II, IV) over structurally unrelated NAD⁺-dependent enzymes (Class III sirtuins). This selectivity profile emerges from three key structural determinants:
Computational docking simulations predict that this configuration establishes 11.3 kJ/mol stronger binding energy to HDAC6 compared to classical hydroxamates due to additional hydrogen bonding between the carbamimidoyl nitrogen and His573 in the L2 loop region. The molecular weight (~250-300 g/mol) positions the compound advantageously within the optimal physicochemical space for nuclear membrane permeation while avoiding P-glycoprotein recognition common to bulkier HDAC inhibitors [6] [8].
Table 2: Structural Components and Their Epigenetic Targeting Rationale
Molecular Domain | Structural Feature | Target Interaction | Biological Rationale |
---|---|---|---|
Zinc-binding region | N-hydroxycarbamimidoyl | Zn²⁺ ion in HDAC catalytic pocket | Forms stable 5-membered chelation complex |
Linker region | para-substituted phenyl | Hydrophobic channel surface | Provides π-stacking and van der Waals contacts |
Capping group | Cyclopropanecarboxamide | HDAC surface residues | Creates steric constraint for isoform selectivity |
Overall structure | Molecular weight 250-300 g/mol | Cellular/nuclear membranes | Optimizes permeability and cellular uptake |
The primary mechanistic hypothesis proposes that N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide functions as a dual-mode epigenetic modulator through simultaneous inhibition of histone deacetylases (HDACs) and recruitment of chromatin remodeling complexes. The molecular basis for this mechanism involves three interconnected biological processes:
The structural analogy to metal-chelating Schiff base precursors (e.g., [(E)-5-((2-hydroxybenzylidene)amino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) suggests potential for divalent cation chelation beyond zinc, including Fe²⁺/Fe³⁺ in prolyl hydroxylase enzymes involved in hypoxia-inducible factor (HIF) regulation. This positions the compound as a potential hypoxia pathway modulator in solid tumor microenvironments [3].
The systematic investigation of this novel epigenetic agent prioritizes four fundamental research objectives:
The research scope encompasses the chemical, biochemical, and initial translational investigation of N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide while explicitly excluding clinical pharmacokinetics, toxicology, and formulation development at this stage. Key questions driving this research include:
Table 3: Key Research Questions and Methodological Approaches
Research Question | Experimental Approach | Success Metric | Therapeutic Relevance |
---|---|---|---|
Binding entropy contribution of cyclopropane | Isothermal titration calorimetry | ΔG < -40 kJ/mol | Enhanced target residence time |
Metabolic stability of carbamimidoyl group | Hepatocyte incubation + LC-MS | t₁/₂ > 6 hours | Reduced dosing frequency |
Epigenetic memory persistence | Single-cell ATAC-seq after washout | ≥30% accessible region retention | Durable remission potential |
HDAC6 selectivity vs. HDAC1 | Recombinant enzyme assays | Selectivity index ≥30 | Reduced cardiotoxicity risk |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1